An In-Depth Technical Guide to 5-Cholesten-24(RS)-methyl-d3-3beta-ol (Campesterol-d3)
An In-Depth Technical Guide to 5-Cholesten-24(RS)-methyl-d3-3beta-ol (Campesterol-d3)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Cholesten-24(RS)-methyl-d3-3beta-ol, a deuterated analog of the phytosterol campesterol. More commonly known as Campesterol-d3, this isotopically labeled compound is a critical tool in analytical chemistry, particularly in the field of metabolomics and clinical diagnostics. Its primary utility lies in its application as an internal standard for highly accurate and precise quantification of campesterol and other related phytosterols using isotope dilution mass spectrometry (IDMS). This document will delve into the physicochemical properties of Campesterol-d3, the principles of its application, detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and the interpretation of the resulting data.
Chemical Identity and Physicochemical Properties
5-Cholesten-24(RS)-methyl-d3-3beta-ol is the deuterium-labeled form of campesterol, a common phytosterol found in plants, nuts, seeds, and vegetable oils.[1][2] The "(RS)" designation indicates a racemic mixture at the 24th position, while "d3" signifies that three hydrogen atoms on the C-24 methyl group have been replaced with deuterium. This specific labeling is crucial as it imparts a 3 Dalton mass shift compared to the endogenous analyte without significantly altering its chemical and physical behavior.
This subtle yet critical modification allows it to be distinguished by a mass spectrometer while co-eluting chromatographically with the unlabeled campesterol, making it an ideal internal standard.[3]
| Property | Value | Source |
| Systematic Name | 5-Cholesten-24(RS)-methyl-d3-3β-ol | [4] |
| Common Synonyms | Campesterol-d3, (24R)-Methylcholest-5-en-3β-ol-d3 | [4][5] |
| Molecular Formula | C₂₈H₄₅D₃O | [4][6] |
| Molecular Weight | 403.70 g/mol | [3][4] |
| Appearance | Crystals | [7] |
| Storage | 2-8°C Refrigerator | [8][9] |
The Principle of Isotopic Dilution Mass Spectrometry (IDMS)
The core value of Campesterol-d3 is realized in the analytical technique of Isotopic Dilution Mass Spectrometry (IDMS), which is considered a gold-standard method for quantitative analysis.[10][11] The technique's robustness stems from its ability to correct for analyte loss during sample preparation and for variations in instrument response (e.g., matrix effects and ionization suppression).
The Causality Behind the Method:
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Spiking: A known quantity of the internal standard (Campesterol-d3) is added to the unknown sample at the very beginning of the sample preparation process.
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Homogenization: The standard and the endogenous analyte (campesterol) are assumed to behave identically through all subsequent steps—extraction, derivatization, and chromatography. Any loss of the target analyte will be accompanied by a proportional loss of the internal standard.
-
Detection: In the mass spectrometer, the two compounds are separated based on their mass-to-charge ratio (m/z). The instrument measures the intensity ratio of the analyte to the internal standard.
-
Quantification: Because the amount of added internal standard is known, the concentration of the unknown analyte can be calculated with high precision from the measured intensity ratio. This contrasts with external calibration methods, which cannot account for sample-specific losses or matrix effects.
The following diagram illustrates the fundamental workflow of IDMS for sterol analysis.
Caption: Isotope Dilution Mass Spectrometry (IDMS) workflow.
Key Applications in Research and Development
Campesterol-d3 is indispensable for the quantitative analysis of phytosterols in various matrices. Such analyses are crucial in several fields:
-
Nutritional Science & Food Chemistry: To accurately quantify phytosterol content in functional foods, edible oils, and dietary supplements designed to lower cholesterol.[1][2] Phytosterols like campesterol are known to competitively inhibit cholesterol absorption in the intestine.[12][13]
-
Clinical Diagnostics: To measure serum levels of plant sterols. Elevated levels can be indicative of sitosterolemia, a rare genetic disorder, and the ratio of campesterol to cholesterol can serve as a biomarker for cholesterol absorption and cardiovascular risk.[13]
-
Metabolomics: To study the pathways of sterol metabolism and investigate disorders related to lipid processing.[14]
-
Pharmaceutical Development: To assess the impact of new drugs on sterol absorption and metabolism.
Experimental Protocol: Quantification of Campesterol in Edible Oil
This section provides a validated, step-by-step methodology for the quantification of campesterol in an oil matrix using Campesterol-d3 and LC-MS/MS. This protocol is a self-validating system when performed with appropriate calibration standards and quality controls.
Materials and Reagents
-
Campesterol-d3 (Internal Standard)
-
Campesterol (Native Calibration Standard)
-
Edible Oil Sample
-
Ethanolic Potassium Hydroxide (KOH)
-
Hexane
-
Methanol, Acetonitrile (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid
Sample Preparation: Saponification and Extraction
The choice of saponification is critical to hydrolyze sterol esters, ensuring the measurement of total campesterol.
-
Aliquoting: Accurately weigh approximately 100 mg of the oil sample into a glass tube.
-
Spiking: Add 50 µL of a 10 µg/mL solution of Campesterol-d3 in ethanol.
-
Saponification: Add 2 mL of 1 M ethanolic KOH. Cap the tube tightly and vortex. Incubate at 60°C for 1 hour to hydrolyze the sterol esters.
-
Neutralization & Extraction: After cooling, add 1 mL of water. Extract the non-saponifiable lipids by adding 3 mL of hexane, vortexing vigorously for 2 minutes, and centrifuging to separate the phases.
-
Collection: Carefully transfer the upper hexane layer to a clean tube. Repeat the extraction twice more, pooling all hexane fractions.
-
Drying: Evaporate the pooled hexane to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 1 mL of the initial mobile phase (e.g., 90:10 Methanol:Water) for LC-MS/MS analysis.
LC-MS/MS Instrumentation and Conditions
Analysis is typically performed using a reversed-phase HPLC system coupled to a tandem mass spectrometer. Atmospheric Pressure Chemical Ionization (APCI) is often preferred for sterols as it provides robust ionization with less matrix suppression compared to Electrospray Ionization (ESI) for these molecules.[15]
| Parameter | Recommended Setting | Rationale |
| LC Column | C18 or C30, <3 µm particle size | C18 provides good hydrophobic retention for sterols. C30 can offer enhanced shape selectivity for isomers. |
| Mobile Phase A | Water + 0.1% Formic Acid | Standard aqueous phase. |
| Mobile Phase B | Acetonitrile/Methanol + 0.1% Formic Acid | Strong organic phase for eluting sterols. |
| Gradient | Start at 80% B, ramp to 100% B over 5 min, hold for 2 min | A fast gradient is often sufficient to separate major phytosterols.[16] |
| Flow Rate | 0.4 - 0.6 mL/min | Typical for standard analytical columns. |
| Ionization Source | APCI, Positive Ion Mode | Provides excellent sensitivity for sterols, often forming a protonated molecule followed by water loss [M+H-H₂O]⁺.[15][17] |
| Scan Type | Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) | Ensures highest selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |
Mass Spectrometer Transitions (SRM/MRM)
The specific mass transitions must be optimized for the instrument in use. However, typical transitions are based on the loss of a water molecule from the protonated parent ion.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Campesterol | 383.3 | 365.3 | [M+H-H₂O]⁺ → Fragment |
| Campesterol-d3 | 386.3 | 368.3 | [M+H-H₂O]⁺ → Fragment |
Data Analysis and Interpretation
The foundation of accurate quantification is the calibration curve.
-
Calibration Curve Construction: Prepare a series of calibration standards with known concentrations of native campesterol, each spiked with the same fixed concentration of Campesterol-d3.
-
Ratio Calculation: After LC-MS/MS analysis, calculate the peak area ratio of the campesterol SRM transition to the Campesterol-d3 SRM transition for each calibrator and the unknown samples.
-
Regression Analysis: Plot the peak area ratio (y-axis) against the known concentration of campesterol in the calibrators (x-axis). Apply a linear regression to generate a calibration curve. A coefficient of determination (r²) > 0.99 is desirable.[17][18]
-
Concentration Determination: Use the regression equation to calculate the concentration of campesterol in the unknown samples based on their measured peak area ratios.
The following diagram illustrates the logical relationship in data processing.
Caption: Data processing workflow for quantitative analysis.
Conclusion
5-Cholesten-24(RS)-methyl-d3-3beta-ol (Campesterol-d3) is a powerful and essential tool for any laboratory engaged in the quantitative analysis of phytosterols. Its use as an internal standard within an Isotope Dilution Mass Spectrometry framework provides unparalleled accuracy and precision, correcting for inevitable variations in sample handling and instrument performance. By understanding its chemical properties and adhering to validated protocols, researchers can achieve reliable and reproducible quantification, advancing research in nutrition, clinical diagnostics, and drug development.
References
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Mo, H., & van Breemen, R. B. (2013). Quantitative analysis of phytosterols in edible oils using APCI liquid chromatography-tandem mass spectrometry. Lipids, 48(9), 949–956. Available at: [Link]
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Kim, J., et al. (2022). Validation of an LC-MS/MS method for the quantitation of phytosterols derived from Aloe vera gel. MethodsX, 9, 101642. Available at: [Link]
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Abou-El-Sooud, K., et al. (2022). Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. Molecules, 27(19), 6537. Available at: [Link]
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Lembcke, J., et al. (2005). Validation of an isotope dilution gas chromatography-mass spectrometry method for analysis of 7-oxygenated campesterol and sitosterol in human serum. Journal of Chromatography B, 821(1), 30-37. Available at: [Link]
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Schött, H. F., & Lütjohann, D. (2015). Validation of an isotope dilution gas chromatography–mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples. Steroids, 99(Pt B), 139-150. Available at: [Link]
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Takatsu, A., & Nishi, S. (1989). Total cholesterol in serum determined by isotope dilution/mass spectrometry, with liquid-chromatographic separation. Clinical Chemistry, 35(9), 1833-1836. Available at: [Link]
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